1-(Pyridin-3-yl)pyrrolidin-3-ol
Overview
Description
1-(Pyridin-3-yl)pyrrolidin-3-ol is a heterocyclic compound that features a pyridine ring attached to a pyrrolidine ring with a hydroxyl group at the third position
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes and proteins . For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
Cellular Effects
A related compound, 1-(pyridin-4-yl)pyrrolidin-2-one, has been shown to bind to Toxoplasma gondii PRS and kill toxoplasma parasites .
Molecular Mechanism
It is known that pyrrolidine derivatives can have different biological profiles due to their different binding modes to enantioselective proteins .
Temporal Effects in Laboratory Settings
It is known that pyrrolidine derivatives can have different effects over time due to their different binding modes to enantioselective proteins .
Dosage Effects in Animal Models
It is known that pyrrolidine derivatives can have different effects at different dosages due to their different binding modes to enantioselective proteins .
Metabolic Pathways
It is known that pyrrolidine derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that pyrrolidine derivatives can have different transport and distribution patterns due to their different binding modes to enantioselective proteins .
Subcellular Localization
It is known that pyrrolidine derivatives can have different subcellular localizations due to their different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pyrrolidin-3-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent can yield the desired compound. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(Pyridin-3-yl)pyrrolidin-3-one.
Reduction: Formation of 1-(Piperidin-3-yl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the pyridine ring.
Pyridine: Lacks the pyrrolidine ring and hydroxyl group.
1-(Pyridin-3-yl)pyrrolidin-3-one: An oxidized derivative of 1-(Pyridin-3-yl)pyrrolidin-3-ol.
Uniqueness: this compound is unique due to the presence of both pyridine and pyrrolidine rings, along with a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-pyridin-3-ylpyrrolidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h1-2,4,6,9,12H,3,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODCYFSRILIGHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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